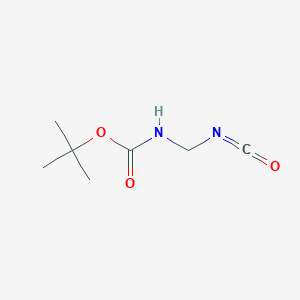
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide
Vue d'ensemble
Description
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, also known as Flumazenil, is a synthetic drug used to reverse the effects of benzodiazepines. It is an antagonist of the benzodiazepine receptors, meaning it binds to the receptor sites and prevents the action of benzodiazepines on the central nervous system. Flumazenil is used to treat overdoses of benzodiazepines, and it can also be used to diagnose benzodiazepine dependence. Flumazenil is a relatively new drug, and there is still much to be learned about its effects and applications.
Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, due to its structural complexity, is involved in various synthetic pathways and mechanistic studies. For instance, the chemoselective acetylation of 2-aminophenol to produce intermediates like N-(2-hydroxyphenyl)acetamide highlights the utility of specific functional groups in facilitating targeted synthetic transformations, essential for the complete natural synthesis of antimalarial drugs. This process, employing catalysts like Novozym 435, showcases the importance of understanding reaction mechanisms, kinetics, and the influence of various parameters such as solvent choice and temperature, providing valuable insights into the synthesis of complex molecules like N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide (Magadum & Yadav, 2018).
Anticonvulsant and Pain-Attenuating Properties
Research into primary amino acid derivatives demonstrates the significance of substituents at specific sites in modulating biological activity. For example, the modification of the 4'-N'-benzylamide site in compounds related to N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide has been shown to affect anticonvulsant activities. This kind of structural activity relationship study provides valuable information for designing molecules with desired pharmacological profiles, offering insights into the potential therapeutic applications of such compounds (King et al., 2011).
Herbicidal Activity
The synthesis and evaluation of herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives highlight the agricultural applications of compounds structurally related to N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide. These studies not only contribute to the development of new herbicides but also to the understanding of how structural variations can influence herbicidal efficacy, thus opening avenues for the development of more effective and selective agricultural chemicals (Wu et al., 2011).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-12(17)5-6-14(10)18-15(19)9-20-13-4-2-3-11(16)8-13/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQGPRWIVJKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Tert-butylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1644627.png)



![4-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B1644657.png)






